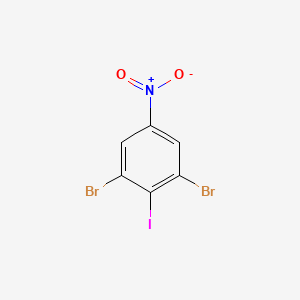
1,3-Dibromo-2-iodo-5-nitrobenzene
Cat. No. B1589594
Key on ui cas rn:
98137-96-3
M. Wt: 406.8 g/mol
InChI Key: ZTLNIHDUCWPSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06806381B2
Procedure details


Dimethylformamide (4 L) and trifluoromethane sulfonic acid 2,6-dibromo-4-nitrophenyl ester (1135 g, 2.65 moles) were charged into a 22 L jacketed vessel equipped with a mechanical stirrer, a condenser, and a nitrogen purge. Sodium iodide (1595 g, 10.64 moles) was added to the reaction mixture in portions while maintaining the reaction temperature below 25° C. The reaction mixture was then heated to 100° C. and monitored for completion by HPLC. Upon completion, the reaction mixture was cooled to 0° C. Water (4 L) was added while maintaining the temperature below 14° C. The reaction mixture was stirred for 30 min, then filtered and washed with water (1.5 L). The resultant solid product was dried overnight by evaporation under air flow at room temperature to yield 1,3-dibromo-2-iodo-5-nitrobenzene (892.7 g, 82.9%). The product may optionally be purified further by recrystallization from ethanol.

Name
trifluoromethane sulfonic acid 2,6-dibromo-4-nitrophenyl ester
Quantity
1135 g
Type
reactant
Reaction Step One



Yield
82.9%
Identifiers


|
REACTION_CXSMILES
|
CN(C)C=O.[Br:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]([Br:16])[C:8]=1OS(C(F)(F)F)(=O)=O.[I-:25].[Na+]>O>[Br:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]([Br:16])[C:8]=1[I:25] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 L
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
trifluoromethane sulfonic acid 2,6-dibromo-4-nitrophenyl ester
|
|
Quantity
|
1135 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=CC(=C1)[N+](=O)[O-])Br)OS(=O)(=O)C(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
1595 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
4 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer, a condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a nitrogen purge
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the reaction temperature below 25° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon completion, the reaction mixture was cooled to 0° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature below 14° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (1.5 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant solid product was dried overnight by evaporation under air flow at room temperature
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=CC(=C1)[N+](=O)[O-])Br)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 892.7 g | |
| YIELD: PERCENTYIELD | 82.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
